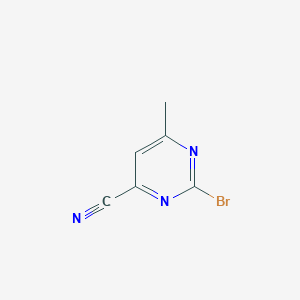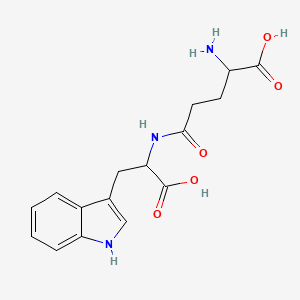
gamma-Glu-Trp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Gamma-glutamyl-tryptophan can be synthesized using gamma-glutamyl transpeptidase enzymes. One method involves using Escherichia coli gamma-glutamyl transpeptidase with inexpensive L-glutamine as a gamma-glutamyl donor . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the enzyme’s activity and stability. Industrial production methods may involve the heterologous expression of gamma-glutamyl transpeptidase in hosts like Escherichia coli or Bacillus subtilis, followed by fermentation studies for large-scale production .
Chemical Reactions Analysis
Gamma-glutamyl-tryptophan undergoes various chemical reactions, including hydrolysis and transpeptidation. The compound can be hydrolyzed by gamma-glutamyl transpeptidase, resulting in the cleavage of the gamma-glutamyl bond . Common reagents used in these reactions include water for hydrolysis and other amino acids or small peptides for transpeptidation. The major products formed from these reactions are gamma-glutamyl amino acids and peptides .
Scientific Research Applications
Gamma-glutamyl-tryptophan has several scientific research applications. In chemistry, it is used as a substrate to study the activity of gamma-glutamyl transpeptidase enzymes . In biology and medicine, gamma-glutamyl-tryptophan is investigated for its potential role in modulating immune responses and its therapeutic effects in various diseases . The compound’s ability to regulate cellular levels of glutathione makes it a critical molecule in maintaining cellular redox homeostasis .
Mechanism of Action
The mechanism of action of gamma-glutamyl-tryptophan involves its interaction with gamma-glutamyl transpeptidase enzymes. The compound is cleaved by the enzyme, resulting in the transfer of the gamma-glutamyl group to water or other amino acids and peptides . This process plays a key role in the gamma-glutamyl cycle, regulating the cellular levels of glutathione and maintaining cellular redox homeostasis . The molecular targets and pathways involved include the gamma-glutamyl cycle and the regulation of glutathione metabolism .
Comparison with Similar Compounds
Gamma-glutamyl-tryptophan is similar to other gamma-glutamyl amino acids, such as gamma-glutamyltaurine . gamma-glutamyl-tryptophan is unique in its specific interaction with tryptophan, which may confer distinct biochemical properties and potential therapeutic effects. Other similar compounds include gamma-glutamyl-cysteine and gamma-glutamyl-glutamine, which also participate in the gamma-glutamyl cycle and play roles in glutathione metabolism .
Properties
IUPAC Name |
2-amino-5-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATMPQFFVNKDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
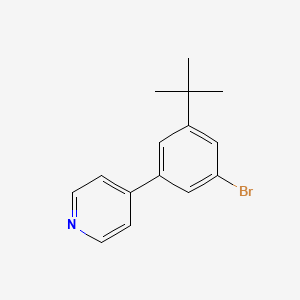

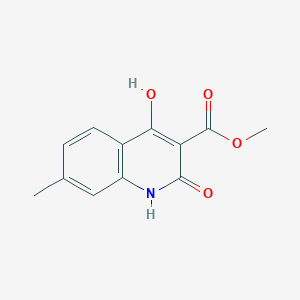
![[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel](/img/structure/B13660784.png)
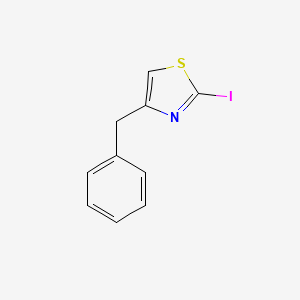
![3-Iodothieno[3,2-c]pyridine](/img/structure/B13660787.png)
![2-Bromonaphtho[2,1-d]thiazole](/img/structure/B13660788.png)
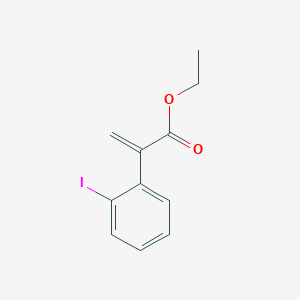

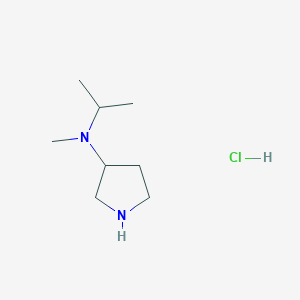
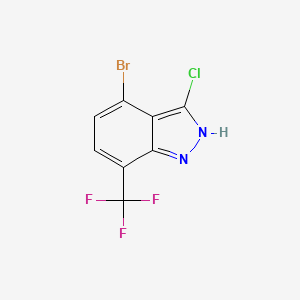
![4-Methylbenzo[d]isothiazole](/img/structure/B13660814.png)
![5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13660829.png)
